2-Nitrobenzoic acid cyclohexylamine salt

thermal stability boiling point decarboxylation

Procure this 1:1 cyclohexylammonium carboxylate (CAS 34067-46-4) for distinct physicochemical advantages over free acid or sodium salt forms. Its lipophilic cation drives efficient partitioning into organic layers, enabling anhydrous biphasic synthesis. The high boiling point (340.7°C) and absence of decarboxylation below 200°C make it a safer, high-temperature reagent. Robust hydrogen-bonded supramolecular networks facilitate predictable, high-purity recrystallization. Ideal as a stoichiometric reagent, catalyst precursor, or thermally stable HPLC/GC reference standard where free acids fail.

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
CAS No. 34067-46-4
Cat. No. B15476528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzoic acid cyclohexylamine salt
CAS34067-46-4
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N.C1=CC=C(C(=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H5NO4.C6H13N/c9-7(10)5-3-1-2-4-6(5)8(11)12;7-6-4-2-1-3-5-6/h1-4H,(H,9,10);6H,1-5,7H2
InChIKeyMSVSFNIUJZTDPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitrobenzoic Acid Cyclohexylamine Salt (CAS 34067-46-4): Procurement-Ready Physicochemical Profile


2-Nitrobenzoic acid cyclohexylamine salt (CAS 34067-46-4) is a 1:1 organic salt formed by proton transfer from ortho-nitrobenzoic acid to cyclohexylamine [1]. It belongs to the class of cyclohexylammonium carboxylates, a group widely exploited for crystallinity enhancement, purification, and solubility modulation of carboxylic acids [2]. The salt has a molecular formula of C₁₃H₁₈N₂O₄ and a molecular weight of 266.29 g/mol [1]. Its boiling point is reported at 340.7°C at 760 mmHg, with a flash point of 157.5°C [1]. This compound is commercially available from multiple chemical suppliers and is primarily positioned as a research reagent or synthetic intermediate.

Why Generic Substitution Fails for 2-Nitrobenzoic Acid Cyclohexylamine Salt in Research and Industrial Workflows


The cyclohexylammonium cation is not a generic spectator; it actively participates in crystal lattice organization through extensive N–H···O hydrogen bonds and secondary CH···O/π interactions, yielding 2D/3D supramolecular frameworks that are distinct from those formed by alkali metal (e.g., Na⁺) or simple ammonium salts of the same acid [1]. Substituting with the free acid or a sodium salt alters solubility profiles, thermal behavior, and reactivity in downstream amidations. Furthermore, the ortho-nitro group in 2-nitrobenzoic acid imposes unique steric and electronic constraints that differentiate it from 3- and 4-nitro isomers [2]. These factors mean that seemingly minor changes in counterion or nitro position can lead to significant differences in crystallinity, hygroscopicity, and reactivity – critical parameters for reproducible synthesis and formulation.

Head-to-Head Quantitative Evidence: 2-Nitrobenzoic Acid Cyclohexylamine Salt vs. Closest Analogs


Thermal Stability Advantage: Boiling Point vs. Free Acid Decomposition Onset

The cyclohexylamine salt exhibits a boiling point of 340.7°C at 760 mmHg [1], whereas 2-nitrobenzoic acid undergoes decarboxylation at temperatures above 180°C [2]. This indicates that the salt form provides a substantially wider liquid-phase operating window before thermal degradation occurs.

thermal stability boiling point decarboxylation process safety

Solid-State Engineering: Defined Crystal Lattice vs. Amorphous Free Acid

Cyclohexylammonium salts of aromatic carboxylic acids consistently form crystalline salts with well-defined hetero supramolecular synthons involving N–H···O hydrogen bonds, as demonstrated for o-chlorobenzoic acid and 5-nitrosalicylic acid [1]. In contrast, 2-nitrobenzoic acid free acid is reported as a crystalline solid but lacks the extended hydrogen-bonded networks provided by the ammonium cation. The salt therefore offers superior crystallinity and potentially better filterability and handling properties.

crystallinity supramolecular synthons formulation solid-state

Ionization Potency: 2-Nitrobenzoic Acid pKa Advantage Over Isomeric Nitrobenzoic Acids

In ethanol–water mixtures, the ionization constants follow the order 2-nitrobenzoic acid > 3-nitrobenzoic acid ≈ 4-nitrobenzoic acid > benzoic acid [1]. The higher acidity of the ortho isomer (pKa ≈ 2.16 in water [2]) facilitates quantitative salt formation with cyclohexylamine, ensuring that the cyclohexylamine salt is obtained as a stoichiometric, well-defined entity rather than a mixture of protonated and neutral species.

pKa ionization constant reactivity salt formation

Solubility Profile Differentiation: Organic-Phase Affinity vs. Aqueous Sodium Salt

The cyclohexylamine salt is expected to exhibit higher solubility in organic solvents (e.g., chlorinated solvents, aromatic hydrocarbons) compared to the sodium salt of 2-nitrobenzoic acid, which is predominantly water-soluble due to ionic dissociation . This is consistent with the general behavior of ammonium carboxylates bearing a lipophilic cyclohexyl group, which enhances solubility in non-polar media [1].

solubility partition coefficient extraction organic synthesis

High-Return Application Scenarios for 2-Nitrobenzoic Acid Cyclohexylamine Salt Based on Quantitative Differentiation


High-Temperature Amidation or Esterification Intermediate

The elevated boiling point (340.7°C) and absence of decarboxylation below this temperature make the cyclohexylamine salt a safer alternative to the free acid for reactions requiring sustained heating above 180°C, such as solvent-free amidation with high-boiling amines [1]. The free acid would decompose under these conditions, releasing CO₂ and forming nitrobenzene, compromising yield and safety.

Non-Aqueous Biphasic Synthesis and Phase-Transfer Catalysis

The lipophilic cyclohexylammonium cation partitions the 2-nitrobenzoate anion into organic phases, enabling its use as a stoichiometric reagent or catalyst precursor in biphasic systems where the sodium salt would remain in the aqueous layer [1]. This is advantageous for synthesizing hydrophobic nitroaromatic intermediates without aqueous waste streams.

Solid-Form Screening and Crystallization-Driven Purification

The propensity of cyclohexylammonium salts to form robust 2D/3D hydrogen-bonded networks (as established for structurally related acids [1]) suggests that this salt can be recrystallized to high purity with predictable morphology. This supports its use in purification protocols where the free acid exhibits poor crystallinity or forms oils.

Calibration Standards and Reference Materials Requiring Thermal Stability

The well-defined stoichiometry (ensured by the low pKa of 2-nitrobenzoic acid forcing complete proton transfer [1]) and high boiling point make this salt a candidate for use as a thermally stable reference standard in GC or HPLC method development, where free acids may tail or decompose.

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